molecular formula C10H18Cl3N5 B12218856 1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride

1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride

Cat. No.: B12218856
M. Wt: 314.6 g/mol
InChI Key: OFHGHIFCKKTFBG-UHFFFAOYSA-N
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Description

This compound is a trihydrochloride salt of a methanamine derivative featuring two 2-methylpyrazol-3-yl substituents. The pyrazole rings are linked via a methanamine backbone, with the trihydrochloride salt enhancing solubility and stability.

Properties

Molecular Formula

C10H18Cl3N5

Molecular Weight

314.6 g/mol

IUPAC Name

1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride

InChI

InChI=1S/C10H15N5.3ClH/c1-14-9(3-5-12-14)7-11-8-10-4-6-13-15(10)2;;;/h3-6,11H,7-8H2,1-2H3;3*1H

InChI Key

OFHGHIFCKKTFBG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC=NN2C.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride typically involves the reaction of 2-methylpyrazole with formaldehyde and a secondary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in its trihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of the functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

  • Target Compound : Two 2-methylpyrazol-3-yl groups attached to a methanamine core; trihydrochloride salt.
  • Key Analogs: N-Methyl-1-(1H-pyrazol-5-yl)methanamine dihydrochloride (): Features a single pyrazole ring and methylamine group; dihydrochloride salt. 1-(3-bromophenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine (): Substituted with a bromophenyl group; free base form. 1-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)methanamine trihydrochloride (): Pyridine substituents instead of pyrazole; trihydrochloride salt.
Table 1: Structural Comparison
Compound Substituents Salt Form Molecular Features
Target Compound 2-methylpyrazol-3-yl (×2) Trihydrochloride Symmetrical pyrazole arrangement
N-Methyl-1-(1H-pyrazol-5-yl)methanamine 1H-pyrazol-5-yl Dihydrochloride Single pyrazole ring
1-(3-bromophenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine 3-bromophenyl, 2-methylpyrazol-3-yl Free base Aromatic bromine substitution
1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine 4-chloro-1-methylpyrazol-5-yl None Chloro and methyl on pyrazole

Physicochemical Properties

  • Solubility : Trihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases or dihydrochlorides.
  • Molecular Weight : Estimated at ~350–400 g/mol (based on dihydrochloride analogs in ).
  • Stability : Hydrochloride salts enhance crystallinity and shelf life. The trihydrochloride form may offer superior stability compared to dihydrochlorides (e.g., ) .

Pharmacological Potential

Pyrazole-based methanamines are associated with acetylcholinesterase inhibition () and receptor targeting (). Key comparisons:

  • Target Compound : Symmetrical pyrazole arrangement may improve binding affinity to enzymes or receptors compared to asymmetrical analogs (e.g., ).

Stability and Handling

  • Storage : Hydrochloride salts often require storage at 4°C (e.g., ).
  • Degradation : Free base forms (e.g., ) may degrade faster than salt forms under ambient conditions.

Biological Activity

1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including its synthesis, pharmacological effects, and potential applications, supported by relevant data and case studies.

Molecular Structure

  • Molecular Formula : C10H15N5
  • Molecular Weight : 205.26 g/mol
  • InChI Key : JIORIXPSJWKFOP-UHFFFAOYSA-N
  • SMILES : CC1=C(C=NN1)CNCC2=CC=NN2C

Physical Properties

  • Appearance : White to off-white solid
  • Solubility : Slightly soluble in water; soluble in organic solvents like ethanol and DMSO
  • Melting Point : Approximately 169-170 °C
  • Boiling Point : Approximately 396 °C

Antiproliferative Activity

Research indicates that 1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with pyrazole moieties can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that derivatives of pyrazole exhibited up to 93% inhibition of IL-6 at specific concentrations, indicating promising anti-inflammatory potential .

Antimicrobial Activity

1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine has also shown antimicrobial activity against a range of pathogens. Table 1 summarizes its efficacy against various bacterial strains:

Bacterial Strain Zone of Inhibition (mm) MIC (μg/mL)
E. coli1562.5
S. aureus12125
P. mirabilis10125
A. niger1831.25

The above results suggest that the compound may serve as a viable candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound has been identified as an inhibitor of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). Inhibiting these enzymes can be beneficial in treating neurodegenerative diseases and mood disorders .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives, including our compound, demonstrated significant anticancer activity in vitro against human breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis via the mitochondrial pathway, leading to increased caspase activity and decreased cell viability .

Case Study 2: Anti-inflammatory Mechanism

In a model of carrageenan-induced paw edema in rats, the administration of the compound resulted in a marked reduction in swelling compared to control groups. The anti-inflammatory effect was comparable to that of indomethacin, a standard anti-inflammatory drug, suggesting its potential use in treating inflammatory conditions .

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